molecular formula C18H19NO2S B13990717 2-Hydroxy-1-(morpholin-4-yl)-2,2-diphenylethane-1-thione CAS No. 59408-58-1

2-Hydroxy-1-(morpholin-4-yl)-2,2-diphenylethane-1-thione

Cat. No.: B13990717
CAS No.: 59408-58-1
M. Wt: 313.4 g/mol
InChI Key: LNVZAAVCYIEMNO-UHFFFAOYSA-N
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Description

2-Hydroxy-1-(morpholin-4-yl)-2,2-diphenylethane-1-thione is an organic compound with a unique structure that includes a morpholine ring, a hydroxyl group, and a thione group attached to a diphenylethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-1-(morpholin-4-yl)-2,2-diphenylethane-1-thione typically involves the reaction of morpholine with a suitable precursor, such as a diphenylethane derivative. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction. Catalysts such as acids or bases can be used to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1-(morpholin-4-yl)-2,2-diphenylethane-1-thione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The thione group can be reduced to a thiol or further to a sulfide.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of thiols or sulfides.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

2-Hydroxy-1-(morpholin-4-yl)-2,2-diphenylethane-1-thione has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-1-(morpholin-4-yl)-2,2-diphenylethane-1-thione involves its interaction with specific molecular targets and pathways. The hydroxyl and thione groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-1-(morpholin-4-yl)ethan-1-one
  • 4-Hydroxy-2-quinolones
  • Poly(azomethine-urethane)s

Uniqueness

2-Hydroxy-1-(morpholin-4-yl)-2,2-diphenylethane-1-thione is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

CAS No.

59408-58-1

Molecular Formula

C18H19NO2S

Molecular Weight

313.4 g/mol

IUPAC Name

2-hydroxy-1-morpholin-4-yl-2,2-diphenylethanethione

InChI

InChI=1S/C18H19NO2S/c20-18(15-7-3-1-4-8-15,16-9-5-2-6-10-16)17(22)19-11-13-21-14-12-19/h1-10,20H,11-14H2

InChI Key

LNVZAAVCYIEMNO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=S)C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Origin of Product

United States

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